Ethyl 6-{4-[(1,4-dioxaspiro[4.5]decan-8-yl)methyl]phenyl}-6-oxohexanoate
CAS No.: 898782-10-0
Cat. No.: VC2478251
Molecular Formula: C23H32O5
Molecular Weight: 388.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898782-10-0 |
|---|---|
| Molecular Formula | C23H32O5 |
| Molecular Weight | 388.5 g/mol |
| IUPAC Name | ethyl 6-[4-(1,4-dioxaspiro[4.5]decan-8-ylmethyl)phenyl]-6-oxohexanoate |
| Standard InChI | InChI=1S/C23H32O5/c1-2-26-22(25)6-4-3-5-21(24)20-9-7-18(8-10-20)17-19-11-13-23(14-12-19)27-15-16-28-23/h7-10,19H,2-6,11-17H2,1H3 |
| Standard InChI Key | RSXOYIVGMGIFBJ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)CC2CCC3(CC2)OCCO3 |
| Canonical SMILES | CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)CC2CCC3(CC2)OCCO3 |
Introduction
Ethyl 6-{4-[(1,4-dioxaspiro[4.5]decan-8-yl)methyl]phenyl}-6-oxohexanoate is an organic compound with a complex molecular structure, featuring a spirocyclic bridge and a ketone ester functional group. It is identified by the CAS number 898782-10-0 and has been studied for its potential applications in various fields, including chemistry, biology, and medicine.
Synthesis and Preparation
The synthesis of Ethyl 6-{4-[(1,4-dioxaspiro[4.5]decan-8-yl)methyl]phenyl}-6-oxohexanoate involves multiple steps, typically starting with the formation of the 1,4-dioxaspiro[4.5]decane moiety. This can be achieved by reacting cyclohexanone with ethylene glycol under acidic conditions to form the spirocyclic acetal. Industrial production would likely involve optimizing the synthetic route for higher yield and purity, possibly using continuous flow reactors and catalysts to enhance reaction rates and selectivity.
Applications in Research
This compound has several potential applications in scientific research:
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Chemistry: It serves as a building block for synthesizing more complex molecules.
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Biology: Its unique structure makes it useful for studying enzyme interactions.
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Medicine: It is investigated for its potential as a drug candidate due to its bioactive functional groups.
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Industry: It is used in developing new materials with specific properties.
Biological Activities
Preliminary studies suggest that Ethyl 6-{4-[(1,4-dioxaspiro[4.5]decan-8-yl)methyl]phenyl}-6-oxohexanoate exhibits various biological activities:
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Antimicrobial Activity: It shows significant antimicrobial properties against several bacterial strains.
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Anticancer Potential: In vitro assays indicate it can inhibit the proliferation of certain cancer cell lines.
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Anti-inflammatory Effects: It may modulate inflammatory pathways, providing a basis for treating inflammatory diseases.
Chemical Reactions
The compound can undergo several chemical reactions:
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Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
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Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
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Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
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